molecular formula C12H16N2O B12883667 N-(4-ethoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine

N-(4-ethoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine

Cat. No.: B12883667
M. Wt: 204.27 g/mol
InChI Key: ZPXDWKUUZGZYGV-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine is an organic compound that belongs to the class of pyrroles This compound is characterized by the presence of an ethoxyphenyl group attached to the nitrogen atom of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxyaniline with a suitable pyrrole derivative under specific conditions. The reaction typically requires the use of a catalyst and may be carried out in an organic solvent such as ethanol or methanol. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control of reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as ceric ammonium nitrate for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions may involve the use of halogenating agents or other electrophiles under controlled conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while substitution reactions can produce a variety of substituted pyrrole derivatives .

Scientific Research Applications

N-(4-ethoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-ethoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine include:

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research .

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine

InChI

InChI=1S/C12H16N2O/c1-2-15-11-7-5-10(6-8-11)14-12-4-3-9-13-12/h5-8H,2-4,9H2,1H3,(H,13,14)

InChI Key

ZPXDWKUUZGZYGV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NCCC2

Origin of Product

United States

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